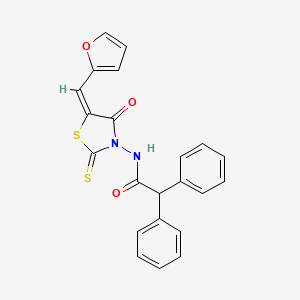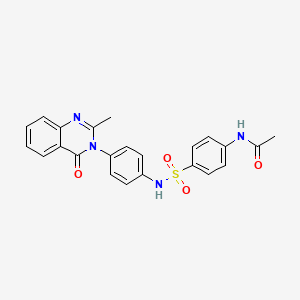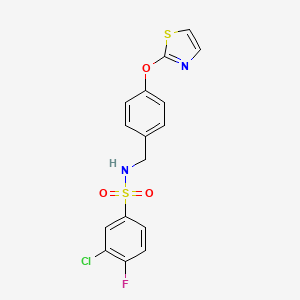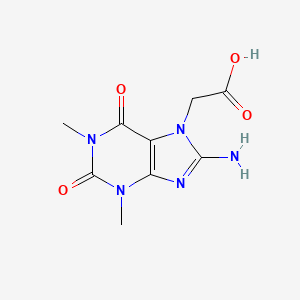
4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole” is an organic compound that contains several functional groups including a sulfonyl group, a fluorophenyl group, an isopropylthio group, and a phenyloxazole group . Each of these groups contributes to the overall properties of the compound.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. For instance, the sulfonyl group might undergo reactions with nucleophiles, and the isopropylthio group could potentially participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
One significant application of derivatives of "4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole" is in the development of fluorescent molecular probes. For instance, Diwu et al. (1997) synthesized 2,5-Diphenyloxazoles with specific groups that show strong solvent-dependent fluorescence. These compounds are used as fluorescent solvatochromic dyes for developing ultra-sensitive fluorescent molecular probes to study biological events and processes, owing to their fluorescence-environment dependence, long emission wavelength, and high fluorescence quantum yields (Diwu, Z., Lu, Yixin, Zhang, Cailan, Klaubert, D., & Haugland, R., 1997).
Antimicrobial and Antitubercular Agents
Sulfonyl derivatives related to "this compound" have been evaluated for their antimicrobial and antitubercular activities. Kumar, Suresh G.V., Prasad, Y. Rajendra, and Chandrashekar, S. (2013) synthesized a series of sulfonyl derivatives that showed moderate to significant antibacterial and antifungal activities, and compounds were identified as excellent antitubercular molecules compared with the first-line drug isoniazid (Kumar, G. V. Suresh, Prasad, Y. Rajendra, & Chandrashekar, S., 2013).
Quantum Mechanical Studies and Light Harvesting
Quantum mechanical studies have been conducted on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, revealing potential light harvesting properties. Mary, Y. Sheena et al. (2019) synthesized and optimized the geometry of various organic compounds using density functional theory, studying their nonlinear optical properties and light harvesting efficiency, indicating potential applications in the design of new dye-sensitized solar cells (DSSCs) (Mary, Y. Sheena, Ertan-Bolelli, T., Thomas, Renjith, Krishnan, Akhil R., Bolelli, K., Kasap, E., Onkol, T., & Yildiz, I., 2019).
Synthesis and Biological Activity
The synthesis and biological evaluation of novel derivatives have been a key area of research, exploring their potential as antimicrobial agents and for other biological applications. For example, compounds with the sulfonyl moiety have been synthesized and evaluated for their biological activities, demonstrating potential as antimicrobial agents against various pathogens (Shi, Li et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-phenyl-5-propan-2-ylsulfanyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S2/c1-12(2)24-18-17(20-16(23-18)13-6-4-3-5-7-13)25(21,22)15-10-8-14(19)9-11-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJPNANQDIYLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5,6-tetrachloro-N-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B2872579.png)
![2-[(4-carbamoylphenyl)amino]acetic Acid](/img/structure/B2872581.png)
![7-[(3-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2872582.png)




![Ethyl 4-[(2-oxo-6,7,8,9-tetrahydrobenzo[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2872591.png)


![Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2872595.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)
